3,4-Dihydroxybenzohydrazide

描述

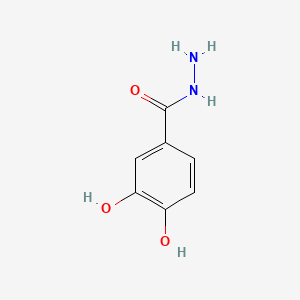

3,4-Dihydroxybenzohydrazide (IUPAC name: this compound; CAS 39635-11-5) is a phenolic hydrazide derived from 3,4-dihydroxybenzoic acid. Its molecular formula is C₇H₈N₂O₃ (MW: 168.15 g/mol), featuring two hydroxyl groups at the 3- and 4-positions of the benzene ring and a reactive hydrazide (-CONHNH₂) group . This structure enables diverse chemical modifications, particularly through Schiff base formation with aldehydes, which enhances its biological and physicochemical properties. It has been studied for applications in enzyme inhibition (e.g., tyrosinase ), antioxidant activity , and as a ligand in coordination chemistry .

属性

IUPAC Name |

3,4-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)4-1-2-5(10)6(11)3-4/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXWEXNJRZMIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192741 | |

| Record name | 3,4-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-11-5 | |

| Record name | 3,4-Dihydroxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Vanillic Aldehyde

One of the prominent methods for synthesizing 3,4-dihydroxybenzohydrazide involves using vanillic aldehyde as the starting material. The process can be divided into two main steps:

Formation of Chinese Cymbidium Nitrile :

- Vanillic aldehyde reacts with hydroxylamine hydrochloride in an aprotic polar solvent (e.g., N,N-dimethylformamide) at temperatures ranging from 50°C to 110°C.

- The reaction yields an intermediate aldoxime, which is dehydrated to form Chinese cymbidium nitrile without isolation.

Experimental Conditions

The following table summarizes key experimental conditions for different synthesis methods of this compound:

| Method | Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Step-wise Preparation | Vanillic Aldehyde, Hydroxylamine | N,N-Dimethylformamide | 50-110 | 95.1 | >99 |

| One-Pot Synthesis | Vanillic Aldehyde, Hydroxylamine | N,N-Dimethylformamide | 50-100 | High | >99 |

Research Findings

Recent studies have explored various derivatives of hydrazides and their bioactivity, showcasing the versatility of compounds related to this compound. For instance:

- A study synthesized derivatives through condensation reactions involving different hydrazides with aromatic aldehydes, achieving yields between 23% and 98% depending on the specific reactants used.

- The melting points of synthesized compounds varied significantly, indicating differences in structural stability and purity.

科学研究应用

Medicinal Chemistry

Anticancer Activity

3,4-Dihydroxybenzohydrazide derivatives have shown promising results in inhibiting various cancer cell lines. For instance, a study synthesized several hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid, revealing significant antiproliferative activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and LN-229 (glioblastoma). The most potent compound exhibited an IC50 value of 0.77 µM against LN-229 cells, indicating strong potential for cancer treatment .

Tyrosinase Inhibition

The compound has been explored for its ability to inhibit tyrosinase, an enzyme involved in melanin production. A series of analogs derived from 3,5-dihydroxybenzohydrazide were synthesized and tested for their inhibitory effects. One derivative showed an IC50 value of 90.53 µM, suggesting that modifications at the R position can enhance tyrosinase inhibition .

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial properties. In vitro studies demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. The minimal inhibitory concentration (MIC) values for certain derivatives were as low as 3.91 µg/mL against MRSA strains .

Mechanistic Studies

KRAS-PDEδ Interaction

A specific derivative of this compound was identified as a novel inhibitor targeting the KRAS-PDEδ interaction in non-small cell lung cancer (NSCLC). This compound effectively suppressed oncogenic KRAS signaling pathways and induced apoptosis in cancer cells harboring KRAS mutations. In vivo studies further confirmed its ability to prevent tumor growth in xenograft models .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies conducted on various derivatives of this compound revealed critical insights into how different substituents affect biological activity. For example, the incorporation of electron-withdrawing groups significantly enhanced the potency of certain compounds against tyrosinase and cancer cell lines .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 1.25 |

| Compound B | LN-229 | 0.77 |

| Compound C | H1563 | 2.50 |

Table 2: Antimicrobial Activity Against Gram-Positive Bacteria

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 3.91 |

| Compound E | Micrococcus luteus | 15.62 |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving various hydrazone derivatives, researchers assessed the anticancer efficacy using the MTT assay on multiple cancer cell lines. The results indicated that compounds with nitrophenyl substituents showed enhanced activity against a range of cancers, including breast and lung cancers .

Case Study 2: Tyrosinase Inhibition

A series of experiments evaluated the inhibition of tyrosinase by different derivatives of dihydroxybenzohydrazide. The findings illustrated that structural modifications led to varying degrees of inhibition, establishing a clear link between chemical structure and biological function .

作用机制

The mechanism by which 3,4-dihydroxybenzohydrazide exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the hydrazide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Positional Isomers of Dihydroxybenzohydrazides

The position of hydroxyl groups on the benzene ring significantly influences reactivity and biological activity. Key isomers include:

Structural Insights :

- 3,4 vs. 3,5 Isomers : The 3,4-isomer forms intramolecular hydrogen bonds (e.g., O–H⋯O) that stabilize interactions with enzyme active sites, such as His263 and Ala286 in tyrosinase . In contrast, the 3,5-isomer’s symmetrical hydroxyl arrangement improves bulkiness for enzyme pocket occupancy when conjugated with triazole scaffolds .

- 2,4 vs. 3,4 Isomers : The 2,4-isomer’s hydroxyls are meta to each other, reducing hydrogen-bonding capacity compared to the ortho 3,4-isomer. This difference correlates with lower antioxidant activity in 2,4-derivatives .

Functional Derivatives and Their Activities

Schiff Base Derivatives

Schiff bases derived from this compound exhibit enhanced bioactivity:

Mechanistic Insights :

- Methoxy Substitution : Methoxy groups ortho to hydroxyls (e.g., in 3,4-dimethoxy derivatives) stabilize radical intermediates via electron-donating effects, favoring Sequential Proton-Loss Electron Transfer (SPLET) in polar solvents .

- Halogenation : Bromo-substituted derivatives (e.g., 4-bromo) exhibit improved antifungal activity due to enhanced lipophilicity and halogen-bonding interactions .

Triazole and Aryl Methoxy-Triazole Conjugates

3,5-Dihydroxybenzohydrazide derivatives with triazole scaffolds outperform 3,4-isomers in tyrosinase inhibition:

Activity Comparison :

Antioxidant Activity: Thermodynamic and Substituent Effects

This compound derivatives exhibit environment-dependent radical scavenging:

Comparison with 2,3-Dihydroxy Derivatives :

- 3,4-Dihydroxy (3e) : Higher DPPH scavenging (IC₅₀: 15 µM) than 2,3-dihydroxy analog (3d: IC₅₀: 25 µM) due to optimal hydroxyl positioning for radical stabilization .

生物活性

3,4-Dihydroxybenzohydrazide (C7H8N2O3) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current research findings on the biological activity of this compound, highlighting key studies, data tables, and case studies.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by two hydroxyl groups on a benzene ring and a hydrazide functional group. Its molecular structure is pivotal in determining its biological activity.

Antioxidant Activity

Antioxidant properties are one of the most significant biological activities attributed to this compound. Research has shown that this compound exhibits substantial free radical scavenging ability.

Key Findings:

- DPPH Scavenging Activity: The compound demonstrated effective DPPH radical scavenging activity with an IC50 value indicating its potency compared to standard antioxidants.

- Hydrogen Peroxide Scavenging: It also showed significant hydrogen peroxide scavenging properties, which is crucial for protecting cells from oxidative stress .

- Cellular Protection: In vitro studies using normal lung fibroblasts (MRC-5) indicated that this compound significantly reduced intracellular reactive oxygen species (ROS) levels induced by hydrogen peroxide exposure .

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | X µM | |

| Hydrogen Peroxide Scavenging | Y µM | |

| ABTS Radical Scavenging | Z µM |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that it exhibits significant antibacterial activity.

Case Studies:

- Gram-positive and Gram-negative Bacteria: The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.48–7.81 µg/mL against these microorganisms .

- Mechanism of Action: The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 3.91 | 7.81 | |

| Escherichia coli | 4.77 | 9.54 |

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have assessed its effects on various cancer cell lines.

Research Findings:

- Cell Viability Assays: The compound was tested against several human cancer cell lines including HepG2 (liver cancer) and LN-229 (glioblastoma). Results indicated a significant reduction in cell viability at certain concentrations .

- Selectivity Index: The selectivity index for cancer cells compared to normal cells was favorable, suggesting potential for therapeutic applications with reduced toxicity .

Table 3: Anticancer Activity of this compound

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for 3,4-dihydroxybenzohydrazide derivatives, and how is purity ensured?

- Methodology : Derivatives are synthesized via Schiff base condensation. For example, equimolar aldehyde and this compound are stirred in DMF at room temperature overnight. Reaction progress is monitored via TLC, and products are purified through recrystallization or column chromatography .

- Purity Control : Techniques like H NMR and mass spectrometry (EI-MS) validate structural integrity, with characteristic peaks (e.g., N–H at δ 10.9 ppm, O–H at δ 9.6 ppm) confirming successful synthesis .

Q. How is the crystal structure of this compound derivatives characterized?

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Siemens SMART CCD diffractometer, MoKα radiation) determines space groups (e.g., monoclinic ), unit cell parameters ( Å, Å), and hydrogen-bonding networks. Intramolecular O–H⋯O bonds and intermolecular interactions (e.g., N–H⋯O) stabilize layered structures .

- Refinement : SHELXL software refines structures, achieving -factors < 0.05. Hydrogen atoms are constrained geometrically during refinement .

Q. What mechanisms explain the antioxidant activity of this compound?

- Thermodynamic Analysis : Density Functional Theory (DFT) calculates reaction enthalpies for Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron Transfer (SPLET). HAT dominates in non-polar environments (e.g., lipid membranes), while SPLET is favored in aqueous media due to solvent-assisted proton dissociation .

- Substituent Effects : Methoxy groups ortho to phenolic -OH reduce O–H bond dissociation energy in non-polar solvents but have minimal impact in water .

Advanced Research Questions

Q. How do solvent polarity and substituents influence radical scavenging thermodynamics in derivatives?

- Contradiction Analysis : Methoxy substituents lower homolytic O–H cleavage energy in non-polar solvents (enhancing HAT) but show negligible effects on heterolytic cleavage in water. Researchers must reconcile solvent-dependent trends by comparing computed values (HAT vs. SPLET) with experimental scavenging assays (e.g., DPPH or ABTS) .

- Methodological Consideration : Solvent choice (e.g., ethanol vs. water) and substituent positioning must align with the intended biological environment (e.g., lipid-rich vs. cytoplasmic systems) .

Q. What challenges arise in crystallographic refinement of hydrazide derivatives, and how are they resolved?

- Common Issues : Twinning, weak diffraction, and disorder in flexible hydrazide moieties. Solutions include low-temperature data collection (e.g., 100 K) and iterative refinement with SHELXL .

- Hydrogen Bonding : Partial occupancy of solvent molecules (e.g., water) complicates hydrogen-bond networks. Omission of disordered regions and constraints on isotropic displacement parameters improve model accuracy .

Q. How can bioactivity assays differentiate active derivatives from inactive analogs?

- Case Study : KM91104 (3,4-dihydroxy--(2-hydroxybenzylidene)benzohydrazide) inhibits osteoclast bone resorption, while its analog KM91201 (bis-hydrazide) is inactive. Dose-response curves (IC) and cellular assays (e.g., TRAP staining) validate specificity. Structural rigidity and hydrogen-bond donors are critical for activity .

- Control Experiments : Use inactive analogs to confirm target engagement and rule off-target effects .

Methodological Recommendations

- Synthesis : Optimize aldehyde:hydrazide ratios (1:1) and use aprotic solvents (DMF) for high yields.

- Crystallography : Employ SADABS for absorption correction and SHELXL for refinement to handle weak data .

- Bioassays : Pair computational (DFT) and experimental (HPLC-based scavenging assays) approaches to validate antioxidant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。